molecular formula C8H15NO6S B608972 Ascorbic acid, compd. with 2-aminoethanethiol CAS No. 16031-82-6

Ascorbic acid, compd. with 2-aminoethanethiol

Cat. No. B608972
CAS RN: 16031-82-6
M. Wt: 253.26
InChI Key: NQEDADDMLOPGQH-RXSVEWSESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mercamine ascorbate is a bioactive chemical.

Scientific Research Applications

Analytical Method Development

  • A novel ion-pairing reversed-phase high-performance liquid chromatography/electrochemical detection method was developed for the simultaneous determination of l-ascorbic acid, aminothiols, and methionine in biological matrices. This method demonstrated high sensitivity and specificity, making it suitable for clinical research applications (Khan & Iqbal, 2011).

Wound Healing and Drug Delivery

  • Ascorbic acid-2-phosphate (ASC-2P), a stable variant of ascorbic acid, was explored for its potential in inducing angiogenesis and promoting collagen synthesis in fibroblasts. This compound was utilized in a novel drug-eluting platform device, highlighting its application in wound healing (Stumpf et al., 2011).

Natural Products Synthesis

  • Ascorbic acid has been used as a chiral starting material for the synthesis of various compounds, including (R)-glycerol acetonide and the antiepileptic drug (-)-gamma-amino-beta-hydroxybutyric acid (GABOB). This demonstrates the versatility of ascorbic acid in organic synthesis and drug development (Jung & Shaw, 1980).

Plant Biology and Metabolism

  • Studies on ascorbic acid in plant cell suspensions revealed its role in the biosynthesis of cell wall, secondary metabolites, and phytohormones. This includes its involvement in the de novo synthesis of vitamin C, highlighting its importance in plant physiology and metabolism (Wolucka et al., 2005).

Role in Cell Metabolism

  • Ascorbic acid functions as an electron donor in various catalyzed and non-catalyzed reactions, impacting a wide array of physiological processes. This includes its role as an antioxidant and a specific requirement for the activity of 2-oxoacid-dependent dioxygenases, highlighting its gene-directed functions in cell metabolism (Arrigoni & Tullio, 2000).

Vitamin C in Dermatology

  • Ascorbic acid, used topically in dermatology, plays a role in treating and preventing photoaging and hyperpigmentation. It interacts with free radicals, preventing inflammatory processes and photoaging in the skin, emphasizing its application in skin health (Ravetti et al., 2019).

Redox Interactions in Medicine

  • The redox interactions of ascorbic acid with iron, and its implications in iron metabolism and toxicity, were studied. Ascorbic acid's pro-oxidant activity by reducing Fe3+ to Fe2+ and its interaction with iron chelators like deferiprone were examined, providing insights into its pharmacological and therapeutic effects (Timoshnikov et al., 2020).

Enhancement of Vitamin C Content in Plants

  • Research focused on increasing the vitamin C content in plants by enhancing ascorbate recycling, using dehydroascorbate reductase (DHAR). This study showed that overexpression of DHAR in tobacco and maize increased ascorbic acid levels, suggesting a method to elevate vitamin C content in plants (Chen et al., 2003).

properties

CAS RN

16031-82-6

Product Name

Ascorbic acid, compd. with 2-aminoethanethiol

Molecular Formula

C8H15NO6S

Molecular Weight

253.26

IUPAC Name

(R)-5-((S)-1,2-dihydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one compound with 2-aminoethane-1-thiol (1:1)

InChI

InChI=1S/C6H8O6.C2H7NS/c7-1-2(8)5-3(9)4(10)6(11)12-5;3-1-2-4/h2,5,7-10H,1H2;4H,1-3H2/t2-,5+;/m0./s1

InChI Key

NQEDADDMLOPGQH-RXSVEWSESA-N

SMILES

OC([C@H](O1)[C@H](CO)O)=C(O)C1=O.NCCS

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Mercamine ascorbate;  beta-Mercaptoaethylamin ascorbinat;  Mercamine ascorbate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ascorbic acid, compd. with 2-aminoethanethiol
Reactant of Route 2
Ascorbic acid, compd. with 2-aminoethanethiol
Reactant of Route 3
Ascorbic acid, compd. with 2-aminoethanethiol
Reactant of Route 4
Ascorbic acid, compd. with 2-aminoethanethiol
Reactant of Route 5
Ascorbic acid, compd. with 2-aminoethanethiol
Reactant of Route 6
Ascorbic acid, compd. with 2-aminoethanethiol

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